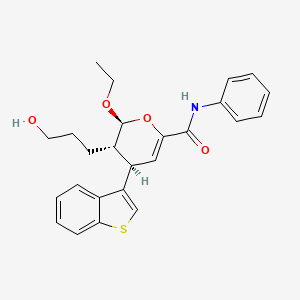
(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-N-phenyl-3,4-dihydro-2H-pyran-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成経路と反応条件
CID16197121の合成には、重要な中間体の形成と、特定の条件下でのそれらの後続反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、通常は公開文献では開示されません .
工業的製造方法
CID16197121の工業的製造方法は広く文書化されていません。 一般的に、この化合物は、高純度と収率を確保するために、制御された条件下で、研究室や専門の化学製造施設で製造されています .
化学反応の分析
反応の種類
CID16197121は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。
還元: 還元反応は、CID16197121を還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化誘導体をもたらし、還元はCID16197121の還元型を生み出す可能性があります .
科学研究への応用
CID16197121は、科学研究において、次のような幅広い応用範囲を持っています。
化学: 様々な化学反応と研究で試薬として使用されます。
生物学: 様々な生物系に対する効果を研究するために、生物学的アッセイで使用されます。
医学: 様々な疾患に対する潜在的な治療特性と効果について調査されています。
工業: 新素材や化学プロセスの開発に使用されます.
科学的研究の応用
Structure
The molecular formula of the compound is C₁₉H₂₃N₃O₃S with a molecular weight of approximately 437.6 g/mol. The stereochemistry is defined by the (2S,3S,4R) configuration, which plays a crucial role in its biological interactions.
Reactivity
The compound can undergo various chemical reactions typical of amides and dihydropyrans, such as hydrolysis, nucleophilic substitutions, and oxidation. These reactions can lead to the formation of more reactive intermediates or derivatives that may enhance its biological activity.
Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. The benzothiophene component is particularly noted for its ability to modulate biological pathways associated with inflammation and cancer.
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways.
- Analgesic Effects : The presence of the hydroxypropyl group may contribute to pain-relieving properties.
Structure-Activity Relationship Studies
The unique combination of functional groups in this compound allows for extensive structure-activity relationship studies to optimize its efficacy. By modifying specific parts of the molecule, researchers can develop analogs with improved biological activity.
Synthetic Pathways
The synthesis of (2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-N-phenyl-3,4-dihydro-2H-pyran-6-carboxamide typically involves several steps:
- Formation of the Dihydropyran Core : This step is critical for maintaining the desired stereochemistry.
- Introduction of Functional Groups : Sequential reactions introduce the ethoxy and hydroxypropyl groups.
- Final Modification : The carboxamide functionality is added last to ensure stability.
Analytical Techniques
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that a structurally similar benzothiophene derivative exhibited significant anti-inflammatory effects in vitro. The compound was shown to inhibit pro-inflammatory cytokines in macrophage cell lines, suggesting a similar potential for our target compound.
Case Study 2: Anticancer Efficacy
Research involving a related dihydropyran compound indicated promising anticancer activity against various cancer cell lines. The study utilized molecular docking simulations to predict binding affinities to key oncogenic targets, supporting further investigation into the therapeutic potential of our target compound.
作用機序
CID16197121の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、特定の酵素やタンパク質の活性を阻害することが知られており、様々な生物学的効果をもたらします。 関与する正確な分子標的と経路は、現在も研究中です .
類似の化合物との比較
類似の化合物
CID16197122: 類似の構造的特徴を持つ別の生物活性化合物。
CID16197123: 同等の生物活性で知られています。
CID16197124: 類似の化学的性質と用途を共有しています.
独自性
CID16197121は、その特定の分子構造と強力な生物活性により、他の類似の化合物とは異なり、独自性を持ちます。 その独特の特性は、科学研究と潜在的な治療応用における貴重なツールとなっています .
類似化合物との比較
Similar Compounds
CID16197122: Another bioactive compound with similar structural features.
CID16197123: Known for its comparable biological activity.
CID16197124: Shares similar chemical properties and applications.
Uniqueness
CID16197121 is unique due to its specific molecular structure and potent bioactivity, which distinguishes it from other similar compounds. Its unique properties make it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C25H27NO4S |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-N-phenyl-3,4-dihydro-2H-pyran-6-carboxamide |
InChI |
InChI=1S/C25H27NO4S/c1-2-29-25-19(12-8-14-27)20(21-16-31-23-13-7-6-11-18(21)23)15-22(30-25)24(28)26-17-9-4-3-5-10-17/h3-7,9-11,13,15-16,19-20,25,27H,2,8,12,14H2,1H3,(H,26,28)/t19-,20+,25-/m0/s1 |
InChIキー |
DPIFUIZFNOZKRB-DFIYOIEZSA-N |
SMILES |
CCOC1C(C(C=C(O1)C(=O)NC2=CC=CC=C2)C3=CSC4=CC=CC=C43)CCCO |
異性体SMILES |
CCO[C@@H]1[C@H]([C@@H](C=C(O1)C(=O)NC2=CC=CC=C2)C3=CSC4=CC=CC=C43)CCCO |
正規SMILES |
CCOC1C(C(C=C(O1)C(=O)NC2=CC=CC=C2)C3=CSC4=CC=CC=C43)CCCO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CID16197121; CID 16197121; CID-16197121. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















